Product packaging for 2-Chloro-6-methoxybenzothiazole(Cat. No.:CAS No. 2605-14-3)

2-Chloro-6-methoxybenzothiazole

Cat. No.: B1582302
CAS No.: 2605-14-3
M. Wt: 199.66 g/mol
InChI Key: FVUFTABOJFRHSU-UHFFFAOYSA-N
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Description

Significance of the Benzothiazole (B30560) Nucleus in Heterocyclic Chemistry

The benzothiazole ring system is a privileged structure in heterocyclic chemistry due to its unique electronic properties and the diverse reactivity it offers. nih.govnih.gov Its aromatic nature provides a degree of stability, while the presence of nitrogen and sulfur heteroatoms, along with the fused benzene (B151609) ring, creates distinct sites for chemical modification. nih.gov This allows for the synthesis of a vast library of derivatives with a wide range of electronic and steric properties. The versatility of the benzothiazole nucleus makes it a valuable intermediate in the synthesis of various larger, often bioactive, structures. mdpi.com

The development of synthetic methods for benzothiazole derivatives is an active area of research. Traditional methods often involve the condensation of 2-aminothiophenols with various electrophiles. mdpi.com More modern approaches focus on developing efficient, one-pot syntheses and employing a variety of catalytic systems to achieve diverse substitutions on the benzothiazole core. nih.gov

Overview of the Research Landscape for Benzothiazole Derivatives

The research landscape for benzothiazole derivatives is extensive, driven by their broad spectrum of biological activities. These compounds have been investigated for their potential as antimicrobial, antifungal, antitumor, anti-inflammatory, anticonvulsant, and antiviral agents, among others. iosrjournals.orgnih.govnih.govnih.gov The specific biological activity of a benzothiazole derivative is highly dependent on the nature and position of the substituents on the bicyclic ring system. nih.gov

For instance, derivatives of 2-aminobenzothiazole (B30445) have been the focus of much research, leading to the development of compounds with significant anti-inflammatory and anticonvulsant properties. iosrjournals.orgnih.gov Similarly, derivatives of 2-mercaptobenzothiazole (B37678) have shown promise as antimicrobial and antifungal agents. nih.gov The continuous exploration of new synthetic routes and the screening of novel benzothiazole derivatives for various biological activities ensure that this field remains a vibrant and important area of chemical and medicinal science. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNOS B1582302 2-Chloro-6-methoxybenzothiazole CAS No. 2605-14-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methoxy-1,3-benzothiazole
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InChI

InChI=1S/C8H6ClNOS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FVUFTABOJFRHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Source PubChem
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DSSTOX Substance ID

DTXSID70297788
Record name 2-Chloro-6-methoxybenzothiazole
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Molecular Weight

199.66 g/mol
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CAS No.

2605-14-3
Record name 2-Chloro-6-methoxybenzothiazole
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Record name NSC 118120
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Record name 2605-14-3
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Record name 2-Chloro-6-methoxybenzothiazole
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Record name Benzothiazole, 2-chloro-6-methoxy
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Synthetic Methodologies for 2 Chloro 6 Methoxybenzothiazole and Its Advanced Analogs

Established Synthetic Routes to 2-Chloro-6-methoxybenzothiazole

The direct synthesis of this compound is predominantly achieved through three main approaches: chlorination of suitable 6-methoxybenzothiazole (B1296504) precursors, diazotization followed by halogenation of an amino-substituted benzothiazole (B30560), and the cyclization of appropriately substituted aniline (B41778) derivatives.

Chlorination of 6-Methoxybenzothiazole Precursors

The introduction of a chlorine atom at the 2-position of the 6-methoxybenzothiazole ring system is a direct and efficient method. This is often accomplished by the chlorination of 2-mercapto-6-methoxybenzothiazole. A common reagent for this transformation is sulfuryl chloride (SO₂Cl₂). researchgate.net The reaction proceeds via an oxidative chlorination mechanism. While this method is widely used, it can sometimes be affected by poor reproducibility and low yields. researchgate.net However, the addition of a controlled amount of water has been shown to significantly improve the reaction's efficiency and yield, likely due to the in-situ formation of acid which catalyzes the reaction. researchgate.net

Another approach involves the direct chlorination of the benzothiazole ring. nih.gov However, controlling the regioselectivity to exclusively obtain the 2-chloro isomer can be challenging and may lead to a mixture of products. The reactivity of the benzothiazole nucleus towards electrophilic attack is influenced by the substituents present on the ring. nih.gov

Diazotization and Halogenation Reactions (e.g., Sandmeyer-type Reactions)

A classic and reliable method for the synthesis of this compound is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgbyjus.comnih.govyoutube.com This multi-step process begins with the diazotization of 2-amino-6-methoxybenzothiazole (B104352). The amino group is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C). acs.org

The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) solution. acs.org This induces the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas and yielding this compound. wikipedia.orgacs.org This method is highly effective and provides a clean conversion to the desired product. acs.org The Sandmeyer reaction is a versatile tool for introducing a variety of substituents onto an aromatic ring by displacing a diazonium group. wikipedia.orgbyjus.com

A specific procedure involves dissolving 2-amino-6-methoxybenzothiazole in a mixture of formic acid, glacial acetic acid, and concentrated hydrochloric acid, cooling the solution, and then adding sodium nitrite. acs.org The resulting mixture containing the diazonium salt is subsequently added to a cold, stirred solution of cuprous chloride in hydrochloric acid. acs.org Heating the mixture after the initial reaction completes the conversion to this compound. acs.org

Cyclization Approaches from Substituted Aniline Derivatives

The benzothiazole ring system can be constructed through the cyclization of substituted aniline precursors. For this compound, this typically involves the synthesis of an intermediate, 2-amino-6-methoxybenzothiazole, from a p-substituted aniline. A common starting material is p-anisidine (B42471) (4-methoxyaniline). acs.orgresearchgate.netindexcopernicus.com

One established method is the reaction of p-anisidine with potassium thiocyanate (B1210189) (KSCN) in the presence of bromine (Br₂) as a catalyst. researchgate.netindexcopernicus.com This reaction first forms the corresponding arylthiourea, which then undergoes oxidative cyclization to yield 2-amino-6-methoxybenzothiazole. researchgate.netindexcopernicus.com This amino-substituted benzothiazole can then be converted to the target 2-chloro derivative via the Sandmeyer reaction as described previously.

Another variation of this cyclization involves the use of sulfuryl chloride with a thiourea (B124793) derivative in an inert solvent. orgsyn.org The cyclization of 4-methoxyphenylthiourea in concentrated sulfuric acid in the presence of a bromide source also yields 2-amino-6-methoxybenzothiazole, which is a direct precursor to the title compound. google.com

Synthesis of Key Intermediates for this compound and its Derivatization

The synthesis of advanced analogs and derivatives of this compound often relies on the preparation and subsequent modification of key intermediates. The most crucial of these is 2-amino-6-methoxybenzothiazole.

Preparation of 2-Amino-6-methoxybenzothiazole

The synthesis of 2-amino-6-methoxybenzothiazole is a well-documented process with several effective methods. A widely employed route starts from p-anisidine. acs.orgekb.eg

A common procedure involves the reaction of p-anisidine with potassium thiocyanate in acetic acid, followed by the addition of bromine. acs.org This method can provide high yields of the desired product. acs.org An alternative approach involves the cyclization of 4-methoxyphenylthiourea. This can be achieved by dissolving the thiourea in concentrated sulfuric acid and treating it with a catalytic amount of a bromide source, such as ammonium (B1175870) bromide. google.com

The reaction conditions for these syntheses can be optimized to achieve high yields and purity. For instance, a modified procedure using p-anisidine, potassium thiocyanate, and bromine in acetic acid has been reported to give an 87% yield of 2-amino-6-methoxybenzothiazole. acs.org

Table 1: Selected Synthetic Methods for 2-Amino-6-methoxybenzothiazole

Starting MaterialReagentsSolventYieldReference
p-AnisidineKSCN, Br₂Acetic Acid87% acs.org
4-MethoxyphenylthioureaH₂SO₄, NH₄Br-94.4% google.com
p-AnisidineNH₄SCN, Br₂ (catalytic)Alkaline medium- ekb.eg

Note: Yields can vary based on specific reaction conditions.

Acylation and Alkylation Reactions for Intermediate Formation

The 2-amino group of 2-amino-6-methoxybenzothiazole provides a reactive handle for further functionalization through acylation and alkylation reactions, leading to a diverse range of advanced analogs. nih.govnih.gov These reactions can occur at the exocyclic amino group or involve the endocyclic nitrogen atom of the benzothiazole ring. nih.gov

Acylation: The amino group can be readily acylated using various acylating agents, such as acid chlorides or anhydrides. For example, reaction with chloroacetyl chloride introduces a reactive chloroacetylamino side chain, which can be further modified. nih.gov This has been used to synthesize a large series of benzothiazole-piperazine compounds. nih.gov Acylation with substituted benzoic acids has also been reported to yield N-benzothiazolyl benzamides. nih.gov

Alkylation: Alkylation of the amino group is also a common strategy for derivatization. Reaction with reactive halides can lead to mono- or dialkylated products. nih.gov For instance, treatment of 6-substituted 2-aminobenzothiazoles with ethyl chloroacetate (B1199739) followed by reaction with hydrazine (B178648) hydrate (B1144303) affords the corresponding acetohydrazides, which can be further derivatized. nih.gov These reactions are crucial for building more complex molecular architectures based on the 2-amino-6-methoxybenzothiazole scaffold.

Derivatization Strategies of this compound and Related Scaffolds

The chemical reactivity of this compound is primarily centered around the nucleophilic displacement of the C2-chloro substituent. youtube.comwikipedia.orgbits-pilani.ac.in This reactivity is the foundation for a multitude of synthetic transformations, enabling the introduction of a wide variety of functional groups and the construction of more complex molecular architectures.

The synthesis of Schiff bases and imines from this compound typically proceeds through a two-step sequence. The initial step involves the conversion of the 2-chloro derivative to the corresponding 2-amino or 2-hydrazino analog. For instance, this compound can be reacted with hydrazine hydrate to yield 2-hydrazino-6-methoxybenzothiazole. ekb.eg This intermediate can then undergo condensation with various aromatic aldehydes or ketones to form the desired Schiff bases. nih.govresearchgate.netnih.govnih.govresearchgate.net

The general reaction involves heating the 2-hydrazino-6-methoxybenzothiazole with a slight excess of the aldehyde or ketone in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration process. nih.gov The resulting Schiff bases are often crystalline solids and can be purified by recrystallization.

A new Schiff base, (E)-3,5-dimethoxy-2-((6-methoxybenzo[d]thiazol-2-ylimino)methyl)-phenol, was synthesized from the reaction of 2-amino-6-methoxybenzothiazole with 2-hydroxy-4,6-dimethoxybenzaldehyde. researchgate.net

Table 1: Examples of Schiff Base Synthesis from 2-Amino/Hydrazino-6-methoxybenzothiazole Derivatives

Aldehyde/Ketone ReactantResulting Schiff Base/ImineReference
2-hydroxy-4,6-dimethoxybenzaldehyde(E)-3,5-dimethoxy-2-((6-methoxybenzo[d]thiazol-2-ylimino)methyl)-phenol researchgate.net
Substituted Aromatic Aldehydes2-(Arylhydrazone)-Benzothiazole Derivatives researchgate.net
Various Aromatic AldehydesSchiff bases of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione nih.gov

This table presents examples of Schiff bases synthesized from the amino or hydrazino derivatives of the core benzothiazole structure.

The synthesis of thiazolidinone and azetidinone derivatives containing the 6-methoxybenzothiazole moiety also typically starts from the corresponding Schiff bases.

For the preparation of 4-thiazolidinones, the synthesized Schiff bases are reacted with thioglycolic acid in a suitable solvent like 1,4-dioxane, often in the presence of a dehydrating agent or a catalyst such as anhydrous zinc chloride. The reaction mixture is usually refluxed for several hours. nih.gov

Similarly, the synthesis of azetidinones (β-lactams) can be achieved by the cycloaddition reaction of the Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine. This reaction, known as the Staudinger synthesis, provides a direct route to the four-membered azetidinone ring fused to the benzothiazole system.

A series of novel 5-arylidene-2-(6-methoxy-benzothiazol-2-ylimino)-1,3-thiazolidin-4-ones were synthesized as potential antimicrobial agents. researchgate.net

Table 2: Synthesis of Thiazolidinone Derivatives

Schiff Base PrecursorReagentResulting HeterocycleReference
Hydrazones from 2-[N-(6-methoxybenzothiazolyl)amino] pyridine-3-carboxo hydrazideThioglycolic acid4-Thiazolidinones nih.gov
2-(6-methoxy-benzothiazol-2-ylimino)-1,3-thiazolidin-4-onesAromatic aldehydes5-arylidene-2-(6-methoxy-benzothiazol-2-ylimino)-1,3-thiazolidin-4-ones researchgate.net

This table outlines the synthesis of thiazolidinone derivatives from Schiff base precursors.

The introduction of a piperazine (B1678402) moiety at the 2-position of this compound can be achieved through a direct nucleophilic substitution reaction. chemicalbook.com The reaction involves heating this compound with piperazine in a suitable solvent, often in the presence of a base such as potassium carbonate to scavenge the liberated HCl. This method provides a straightforward route to 2-(piperazin-1-yl)-6-methoxybenzothiazole. nih.govgoogle.com

Further functionalization of the distal nitrogen of the piperazine ring can be accomplished by subsequent reactions, such as acylation or alkylation, to produce a wide range of derivatives. For example, a series of benzothiazole-piperazine derivatives were synthesized and evaluated for their biological activities. nih.gov

A reported synthesis of 6-chloro-2-piperazino-1,3-benzothiazole (B128670) involved the reaction of 2,6-dichlorobenzothiazole (B1293530) with piperazine in DMF with potassium carbonate. chemicalbook.com A similar approach can be applied to this compound.

Table 3: Synthesis of Piperazine Derivatives

Benzothiazole ReactantAmineReaction ConditionsProductReference
2,6-DichlorobenzothiazolePiperazineK2CO3, DMF, room temp.6-Chloro-2-piperazin-1-yl-benzothiazole chemicalbook.com
This compoundVarious aminesReflux2-Amino-6-methoxybenzothiazole derivatives acs.org

This table details the synthesis of piperazine derivatives via nucleophilic substitution.

The synthesis of phosphonate (B1237965) derivatives of this compound can be approached through an Arbuzov or Michaelis-Becker reaction. A common strategy involves the initial conversion of this compound to a hydroxy- or amino-functionalized intermediate. For example, reaction with an amino alcohol would yield a hydroxy-terminated derivative, which can then be reacted with a dialkyl phosphite (B83602) in the presence of a base to form the phosphonate ester. nih.govnih.govrsc.orgthieme-connect.de

Alternatively, a more direct approach could involve the reaction of a lithiated 6-methoxybenzothiazole derivative with a phosphorochloridate. However, the initial conversion to a more reactive intermediate is often preferred. The synthesis of novel phosphonate derivatives as P2 receptor antagonists has been reported, highlighting the interest in this class of compounds. nih.gov

Table 4: General Strategies for Phosphonate Synthesis

Starting Material TypeKey ReagentsReaction TypeResulting StructureReference
Alkyl HalideTrialkyl phosphiteMichaelis-ArbuzovAlkyl phosphonate mdpi.com
AlcoholDiethyl phosphite, baseMichaelis-BeckerAlkyl phosphonate mdpi.com
Furfuryl phosphonate alcoholsOrgano-azidesCopper-catalyzed cycloadditionTriazolyl phosphonates rsc.org

This table summarizes general methods for the synthesis of phosphonates.

The this compound scaffold can be functionalized with a variety of other heterocyclic systems. This is typically achieved by first introducing a reactive handle, such as an amino or hydrazino group, at the 2-position. This intermediate can then participate in cyclization reactions to form fused or appended heterocyclic rings. nih.govelsevierpure.comnih.gov

For example, the reaction of 2-hydrazino-6-methoxybenzothiazole with a β-ketoester can lead to the formation of a pyrazole (B372694) ring. Similarly, reaction with dicarbonyl compounds can yield pyridazine (B1198779) or other six-membered heterocyclic systems. The use of multicomponent reactions has also emerged as a powerful tool for the efficient construction of complex heterocyclic structures from 2-aminobenzothiazole (B30445) derivatives. nih.gov

A mild method for the Ullmann reaction of 2-chlorobenzoic acids with aminothiazoles and aminobenzothiazoles under ultrasonic irradiation has been developed, offering an efficient route to fused heterocyclic systems. researchgate.net

Table 5: Functionalization with Other Heterocyclic Systems

Benzothiazole IntermediateReagentResulting Heterocyclic SystemReference
2-Aminobenzothiazole2-Chlorobenzoic acidsBenzothiazoloquinazolones researchgate.net
2-HydrazinobenzothiazoleEthyl acetoacetatePyrazole-fused benzothiazole ekb.eg
2-AminobenzothiazoleVarious componentsDiverse heterocycles via MCRs nih.gov

This table illustrates methods for incorporating other heterocyclic systems onto the benzothiazole core.

The nitrogen atom of the thiazole (B1198619) ring and other heteroatoms introduced through derivatization can act as ligands for the formation of metal complexes. The synthesis of these complexes typically involves the reaction of the functionalized this compound derivative with a metal salt in a suitable solvent. researchgate.netnih.govresearchgate.netorientjchem.org

For instance, Schiff base derivatives of 6-methoxybenzothiazole, with their imine nitrogen and potentially other donor atoms, can chelate to metal ions such as copper(II), cobalt(II), nickel(II), and zinc(II). nih.gov The geometry of the resulting metal complex will depend on the nature of the metal ion, the ligand, and the reaction conditions. These metal complexes are of interest for their potential catalytic and biological properties.

Complexes of 2-amino acetate, 6-chloro benzothiazole with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) have been prepared and characterized. researchgate.net

Table 6: Examples of Metal Complex Formation

LigandMetal SaltProposed GeometryReference
2-Amino acetate, 6-chloro benzothiazoleCu(II) saltSquare planar researchgate.net
2-Amino acetate, 6-chloro benzothiazoleNi(II), Zn(II), Cd(II), Sn(II) saltsTetrahedral researchgate.net
Hydrazone derivativesM(OAc)2·nH2O (M = Cu, Co, Ni, Fe)Octahedral nih.gov
Thiazole derived Schiff basesMetal nitratesVarious orientjchem.org

This table provides examples of metal complexes formed from derivatized benzothiazoles.

Mechanistic Investigations of Chemical Reactions Involving 2 Chloro 6 Methoxybenzothiazole and Its Derivatives

Elucidation of Reaction Pathways for Direct Synthesis

The synthesis of 2-Chloro-6-methoxybenzothiazole is often achieved from its 2-amino precursor, 2-amino-6-methoxybenzothiazole (B104352). A primary pathway for this transformation is the Sandmeyer reaction. This multi-step process begins with the diazotization of the 2-amino group. 2-Amino-6-methoxybenzothiazole is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt intermediate. This intermediate is generally unstable and is used directly in the subsequent step.

In the second stage, the diazonium salt is treated with a copper(I) chloride catalyst. The mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride complex formed in the process, yielding the final product, this compound, and regenerating the copper(I) catalyst.

An alternative foundational approach to the benzothiazole (B30560) core itself involves the oxidative cyclization of p-methoxyphenylthiourea. This precursor can be synthesized by the reaction of p-anisidine (B42471) with ammonium (B1175870) thiocyanate (B1210189). The subsequent ring closure is an oxidative process, often employing bromine in an alkaline medium, which facilitates the intramolecular C-S bond formation to construct the fused heterocyclic system, yielding the 2-amino derivative that can then be converted to the 2-chloro compound as described above. ekb.eg

Precursor Reagents Key Intermediate Final Product
2-Amino-6-methoxybenzothiazole1. NaNO₂, HCl 2. CuCl6-Methoxybenzothiazole-2-diazonium chlorideThis compound
p-Anisidine1. NH₄SCN 2. Br₂p-Methoxyphenylthiourea2-Amino-6-methoxybenzothiazole

Studies on Nucleophilic Substitution Reactions at the C-2 Position

The chlorine atom at the C-2 position of the benzothiazole ring is susceptible to nucleophilic substitution, a key reaction for the derivatization of this scaffold. nbinno.com Unlike nucleophilic substitution at a saturated carbon (SN1 or SN2), reactions on this type of heteroaromatic system typically proceed through a nucleophilic aromatic substitution (SNAr) mechanism, specifically an addition-elimination pathway.

The mechanism is initiated by the attack of a nucleophile (e.g., an amine, alkoxide, or thiol) on the electron-deficient C-2 carbon. This is the rate-determining step and results in the formation of a negatively charged tetrahedral intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing heterocyclic ring system, which stabilizes the intermediate. In the subsequent, faster step, aromaticity is restored by the elimination of the chloride leaving group, yielding the 2-substituted-6-methoxybenzothiazole. The reactivity of the C-2 position is enhanced by the electron-withdrawing nature of the nitrogen atom within the thiazole (B1198619) ring.

Reaction Scheme: SNAr Mechanism

Step 1: Nucleophilic Addition (Rate-Determining)

This compound + Nu⁻ → [Meisenheimer Complex]⁻

Step 2: Elimination of Leaving Group (Fast)

[Meisenheimer Complex]⁻ → 2-Nu-6-methoxybenzothiazole + Cl⁻

Analysis of Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The interplay of these effects dictates the regioselectivity of the substitution. The activating effect of the methoxy (B1213986) group is dominant, directing incoming electrophiles primarily to the positions ortho to it, which are C-5 and C-7. The C-5 position is sterically less hindered than the C-7 position, which is adjacent to the fused ring junction. Therefore, electrophilic attack is generally favored at the C-5 and C-7 positions. Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation. masterorganicchemistry.com The reaction proceeds via the standard EAS mechanism: formation of a positively charged electrophile, attack by the aromatic π-system to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), and subsequent deprotonation to restore aromaticity. masterorganicchemistry.comlkouniv.ac.in

Substituent Position Electronic Effect Directing Influence
Methoxy (-OCH₃)C-6Activating (Resonance)ortho, para (to C-5, C-7)
Fused Thiazole-Deactivating (Inductive)meta (to C-5, C-7)
Chloro (-Cl)C-2Deactivating (Inductive)N/A (on benzene ring)

Mechanisms of Cyclization and Ring-Closure Reactions

Derivatives of this compound are valuable substrates for constructing more complex fused heterocyclic systems through cyclization reactions. These reactions often involve an initial nucleophilic substitution at the C-2 position, followed by an intramolecular ring-closure step.

For example, a bifunctional nucleophile can be used to build a new ring onto the benzothiazole core. Reaction with a molecule containing both an amine and a hydroxyl group could first involve the amine displacing the 2-chloro group. The resulting intermediate, now bearing a tethered hydroxyl group, could undergo a subsequent intramolecular cyclization (e.g., a dehydration reaction catalyzed by acid) to form a new fused ring system.

In other mechanistic pathways, 2-aminobenzothiazole (B30445) derivatives (which can be formed from the 2-chloro precursor) can undergo intermolecular cyclization with reagents like β-ketoesters. beilstein-journals.org Depending on the reagents, the reaction can proceed through different pathways. Under basic conditions with a radical initiator, the reaction may involve an initial α-bromination of the ketoester, followed by nucleophilic attack by the 2-amino group to form an intermediate that subsequently cyclizes. beilstein-journals.org Alternatively, using a Lewis acid catalyst can promote regioselective nucleophilic attack at the carbonyl groups, leading to a different fused pyrimidinone product. beilstein-journals.org

Mechanistic Studies of Derivatization Reactions (e.g., N-acylation, N-alkylation, cycloadditions)

N-Alkylation: The endocyclic nitrogen atom (N-3) of the benzothiazole ring can act as a nucleophile, particularly in reactions with alkylating agents like α-iodo ketones. nih.gov This N-alkylation reaction proceeds via a standard nucleophilic attack by the nitrogen lone pair on the electrophilic carbon of the alkylating agent, displacing the halide. This results in the formation of a quaternary benzothiazolium salt. These salts are often key intermediates that can undergo subsequent intramolecular cyclization reactions. nih.gov

N-Acylation: While direct N-acylation on the neutral ring is not typical, acylation can occur under specific conditions, often involving the formation of a reactive N-acylbenzothiazolium intermediate. nih.gov Visible-light-promoted protocols have also been developed for the acylation of the benzothiazole nucleus, proceeding through radical-based mechanisms. rsc.org

Cycloadditions: The benzothiazole system and its derivatives can participate in cycloaddition reactions to form more complex polycyclic structures. For instance, benzothiazole-substituted imines can undergo a [2+2] cycloaddition with chloroacetyl chloride to synthesize benzothiazole-appended β-lactams. researchgate.net Furthermore, 2-benzothiazolamines can act as C2 synthons in [3+2] cycloaddition reactions with in situ generated azomethine ylides to construct functionalized imidazolidine derivatives. rsc.org These reactions provide efficient pathways to novel heterocyclic scaffolds.

Reaction Type Reagent Class Mechanism Highlight Product Type
N-Alkylationα-Iodo KetonesNucleophilic attack by endocyclic nitrogenBenzothiazolium Salts nih.gov
CycloadditionChloroacetyl Chloride (with imine)[2+2] Cycloadditionβ-Lactams researchgate.net
CycloadditionAzomethine Ylides (with amine)[3+2] CycloadditionImidazolidines rsc.org

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 6 Methoxybenzothiazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-Chloro-6-methoxybenzothiazole and its derivatives. Both ¹H-NMR and ¹³C-NMR are employed to map the chemical environment of hydrogen and carbon atoms within the molecule, respectively.

¹H-NMR Spectroscopy: The proton NMR spectrum of a benzothiazole (B30560) derivative provides information on the number of different types of protons and their neighboring atoms. For instance, in 2-substituted-6-methoxybenzothiazoles, the methoxy (B1213986) group protons typically appear as a singlet, while the aromatic protons exhibit complex splitting patterns in the aromatic region of the spectrum. The chemical shifts and coupling constants of these protons are diagnostic for the substitution pattern on the benzothiazole core. For example, in the ¹H-NMR spectrum of 2-amino-6-methoxybenzothiazole (B104352), the aromatic protons and the methoxy protons can be clearly identified. chemicalbook.com Similarly, the ¹H-NMR spectrum of 2-chloro-6-nitro-1,3-benzothiazole shows distinct signals corresponding to its specific structure. researchgate.net

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the benzothiazole ring system are sensitive to the nature of the substituents. For example, the carbon attached to the chlorine atom in this compound would appear at a characteristic downfield shift. The carbon of the methoxy group also has a distinct chemical shift. Data for related compounds, such as ethyl 6-methoxybenzothiazole-2-carboxylate, show characteristic peaks for the methoxy carbon and the carbons of the benzothiazole ring. researchgate.netarkat-usa.org

Interactive Table: Representative ¹H-NMR and ¹³C-NMR Data for Benzothiazole Derivatives.

Compound Nucleus Solvent Chemical Shifts (δ, ppm)
Benzothiazole ¹H CDCl₃ 8.97 (s, 1H), 8.14 (d, 1H), 7.94 (d, 1H), 7.51 (t, 1H), 7.46 (t, 1H) chemicalbook.com
2-Amino-6-chlorobenzothiazole ¹H DMSO-d₆ Specific peak assignments available in source chemicalbook.com
Ethyl 6-hydroxybenzothiazole-2-carboxylate ¹³C CD₃OD 15.0, 62.6, 106.0, 118.0, 126.0, 139.1, 147.9, 155.8, 158.4, 161.0 researchgate.net

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-Cl, C-O (methoxy), C=N, and C-S bonds, as well as aromatic C-H and C=C stretching vibrations. In related benzothiazole derivatives, the presence of other functional groups gives rise to distinct IR peaks. For example, in 2-amino-6-methoxybenzothiazole, the N-H stretching vibrations of the amino group would be observed. chemicalbook.com The IR spectrum of 2-chlorobenzoic acid shows a characteristic C=O stretching frequency for the carboxylic acid group. nist.gov

Interactive Table: Characteristic IR Absorption Frequencies for Benzothiazole Derivatives.

Compound/Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Benzothiazole Derivatives C=N stretch ~1600-1650 ijrpc.com
C-S stretch ~650-750
Aromatic C-H stretch ~3000-3100 ijrpc.com
Aromatic C=C stretch ~1450-1600 ijrpc.com
2-Amino-6-methoxybenzothiazole N-H stretch ~3300-3500 chemicalbook.com
This compound C-Cl stretch ~600-800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Sensing Applications

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophoric system.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π-π* transitions of the aromatic benzothiazole system. The position and intensity of these bands can be influenced by the substituents on the ring. The methoxy group, being an electron-donating group, can cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted benzothiazole. The electronic properties and potential for applications like non-linear optics (NLO) of benzothiazole derivatives are actively studied. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation pattern.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm its molecular weight of 199.66 g/mol . sigmaaldrich.com The presence of the chlorine atom would be indicated by a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural isotopic abundance of ³⁷Cl. miamioh.edu Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for benzothiazoles involve cleavage of the thiazole (B1198619) ring and loss of substituents. For example, the fragmentation of a related thiazole derivative showed the loss of an NH₂ group and subsequent ring opening. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This data is then compared with the theoretical values calculated from the empirical formula to verify the purity and composition of the synthesized compound.

For this compound (C₈H₆ClNOS), the theoretical elemental composition can be calculated. Experimental data from elemental analysis of newly synthesized benzothiazole derivatives is routinely used to confirm their structure and purity. researchgate.netarkat-usa.org For instance, the calculated and found values for C, H, and N in ethyl 6-methoxybenzothiazole-2-carboxylate were reported to be in close agreement. researchgate.netarkat-usa.org

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound was not found in the search results, X-ray crystallography has been used to determine the structures of many benzothiazole derivatives. nih.govresearchgate.net These studies reveal the planarity of the benzothiazole ring system and how substituents influence the crystal packing. wikipedia.org The crystal structure of a hydrated benzimidazolium salt containing a spiro structure has also been reported. nih.gov

Advanced Chromatographic Techniques (e.g., HPLC, TLC) for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of compounds and for monitoring the progress of chemical reactions. Thin-layer chromatography (TLC) is a quick and simple method used for qualitative analysis, while high-performance liquid chromatography (HPLC) is a powerful quantitative technique.

Thin-Layer Chromatography (TLC): TLC is widely used to monitor the synthesis of benzothiazole derivatives. researchgate.netarkat-usa.orgniscpr.res.in By spotting the reaction mixture on a TLC plate and developing it with a suitable solvent system, the disappearance of starting materials and the appearance of the product can be tracked.

High-Performance Liquid Chromatography (HPLC): HPLC is employed for the quantitative analysis of the purity of this compound and its analogs. A reverse-phase HPLC method has been described for the analysis of 2-amino-6-methoxybenzothiazole, using a mobile phase of acetonitrile (B52724) and water with an acid modifier. sielc.com This technique can also be used for the preparative separation of these compounds.

Biological Activity and Medicinal Chemistry Applications of 2 Chloro 6 Methoxybenzothiazole Derivatives

Antimicrobial Efficacy Studies

The benzothiazole (B30560) scaffold is a key structural motif in a variety of compounds exhibiting potent antimicrobial properties. The introduction of a chloro group at the 2-position and a methoxy (B1213986) group at the 6-position of the benzothiazole ring has been a strategic approach to developing new and effective antimicrobial agents.

Derivatives of 2-chloro-6-methoxybenzothiazole have demonstrated notable efficacy against a range of both Gram-positive and Gram-negative bacteria. For instance, novel Schiff bases and 4-thiazolidinones derived from 2-amino-6-methoxybenzothiazole (B104352) have been synthesized and evaluated for their antibacterial properties. While many of these compounds showed modest activity, one particular 4-thiazolidinone (B1220212) derivative, compound 6h , exhibited significant antibacterial activity specifically against Escherichia coli. nih.gov

In another study, Schiff bases synthesized from 6-methoxy-2-aminobenzothiazole were tested against various bacterial strains. The results indicated that the antibacterial activity was dependent on the specific molecular structure of the derivative, the solvent used, and the bacterial strain being tested. For example, against Bacillus cereus, compound AKBS-9 showed the highest inhibition, while other derivatives displayed moderate activity. researchgate.nettsijournals.com Against E. coli, compound AKBS-5 was the most effective inhibitor. tsijournals.com

Furthermore, research into benzothiazole derivatives has shown that specific substitutions can enhance antibacterial potency. For example, certain sulfonamide analogues of benzothiazole have shown antibacterial activity comparable to reference drugs like chloramphenicol (B1208) and sulphamethoxazole against P. aeruginosa, S. aureus, and E. coli. nih.gov Thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole have also demonstrated significant antibacterial action, with some compounds showing activity comparable to streptomycin (B1217042) against strains like Listeria monocytogenes and Staphylococcus aureus. nih.gov

The mechanism of action for some of these benzothiazole derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and supercoiling. nih.gov This targeted inhibition makes them promising candidates for the development of new antibiotics. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound ID Target Bacteria Activity Level Reference
6h Escherichia coli Significant nih.gov
AKBS-9 Bacillus cereus Maximum Inhibition researchgate.nettsijournals.com
AKBS-5 Escherichia coli Maximum Inhibition tsijournals.com
Sulfonamide Analogues P. aeruginosa, S. aureus, E. coli Comparable to reference drugs nih.gov
Thiazolidinone Derivatives Listeria monocytogenes, S. aureus Comparable to streptomycin nih.gov

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal potential. Several studies have reported promising activity against various yeast and fungal species.

A study on Schiff bases and 4-thiazolidinones derived from 2-amino-6-methoxybenzothiazole revealed potent antifungal activity against Candida albicans for several compounds, including 1, 2, 3, 5c, 5g, and 5h , which was comparable to the reference drug griseofulvin. nih.gov

Research on other benzimidazole (B57391) derivatives has also yielded compounds with significant fungicidal activity. In one study, 23 out of 53 synthesized benzimidazole derivatives showed potent activity against selected fungal strains, with minimum inhibitory concentrations (MICs) equivalent to or better than amphotericin B. nih.gov This highlights the potential of the broader benzazole scaffold in developing new antifungal agents.

Furthermore, amiloride (B1667095) and its analogs, which share some structural similarities with benzothiazole derivatives, have been investigated for their antifungal properties. Certain 6-substituted HMA analogs demonstrated broad-spectrum activity against both basidiomycete and ascomycete fungal pathogens, including multidrug-resistant clinical isolates. nih.gov

Table 2: Antifungal Activity of Selected this compound and Related Derivatives

Compound ID Target Fungi/Yeast Activity Level Reference
1, 2, 3, 5c, 5g, 5h Candida albicans Potent, comparable to griseofulvin nih.gov
23 Benzimidazole Derivatives Various fungal strains Potent, comparable or superior to amphotericin B nih.gov
6-substituted HMA Analogs Cryptococcus neoformans and other pathogenic fungi Broad-spectrum activity nih.gov

Anticancer Research and Cytotoxicity Evaluations

The benzothiazole core is a prominent feature in many compounds with significant anticancer activity. The development of derivatives of this compound has been a key area of focus in the search for novel and more effective cancer therapies.

Derivatives of this compound have shown the ability to inhibit the proliferation of various cancer cell lines. For instance, a novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, was found to suppress the proliferation of colorectal cancer (CRC) cells. frontiersin.orgnih.gov

Another study on 2-aminobenzothiazole (B30445) demonstrated a dose-dependent cytotoxic effect on human laryngeal carcinoma (HEp-2) cells, leading to a decrease in cell viability. nih.goveuropeanreview.org The cytotoxic activity of certain benzothiazole derivatives against the human breast cancer MCF-7 cell line has also been reported, with some compounds exhibiting greater potency than the reference drug cisplatin. nih.gov For example, compound 6b was identified as a particularly potent cytotoxic agent. nih.gov

The antiproliferative activity of these compounds is often linked to their ability to induce cell death pathways and interfere with cellular processes essential for cancer cell growth.

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.

One study demonstrated that a novel benzothiazole derivative induces apoptosis in colorectal cancer cells through the mitochondrial intrinsic pathway. frontiersin.orgnih.gov This involves the disruption of mitochondrial integrity and the release of pro-apoptotic factors. frontiersin.orgnih.gov Similarly, 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN) was found to induce apoptosis in human leukemia HL60 and U937 cells via a mitochondrial/caspase-dependent pathway. capes.gov.brnih.gov The application of 2-aminobenzothiazole on human laryngeal carcinoma cells also triggered apoptosis. nih.goveuropeanreview.org

In addition to inducing apoptosis, these derivatives can also arrest the cell cycle at specific phases, preventing cancer cells from dividing and proliferating. For example, some benzothiazole-triazole hybrids have been shown to cause cell cycle arrest in the G2/M phase in triple-negative breast cancer cells. nih.gov Other benzimidazole derivatives have been found to arrest the cell cycle at the S, G1, and G2 phases in various cancer cell lines. mdpi.com The ability of these compounds to halt the cell cycle is a crucial aspect of their anticancer activity. researchgate.netnih.gov

Topoisomerase II is a vital enzyme involved in managing the topological state of DNA during replication and transcription. It has been identified as a key target for many anticancer drugs. Several benzothiazole derivatives have been shown to act as inhibitors of topoisomerase II. researchgate.netesisresearch.org

Research has indicated that certain benzothiazole derivatives can inhibit human topoisomerase IIα. researchgate.netesisresearch.orgbilkent.edu.tr One particular derivative, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), was identified as a highly effective inhibitor of this enzyme. researchgate.netesisresearch.org The mechanism of inhibition for some of these compounds involves acting as catalytic inhibitors, meaning they block the enzyme's activity without stabilizing the DNA-enzyme cleavage complex, a mode of action different from some established topoisomerase poisons. esisresearch.orgnih.gov This unique mechanism makes them attractive candidates for the development of new anticancer agents with potentially different side-effect profiles. researchgate.netesisresearch.orgnih.gov

Table 3: Anticancer Mechanisms of this compound and Related Derivatives

Derivative Class Cancer Cell Line(s) Mechanism of Action Reference
N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide Colorectal Cancer Induction of apoptosis via mitochondrial pathway frontiersin.orgnih.gov
2-Aminobenzothiazole Human Laryngeal Carcinoma Induction of apoptosis, cytotoxicity nih.goveuropeanreview.org
Benzothiazole-triazole hybrids Triple-negative Breast Cancer Cell cycle arrest at G2/M phase nih.gov
2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN) Human Leukemia Induction of apoptosis via mitochondrial pathway capes.gov.brnih.gov
Benzothiazole derivative (BM3) - Topoisomerase IIα inhibition researchgate.netesisresearch.org

Other Therapeutic Potentials

The versatile scaffold of this compound has served as a foundational structure for the development of a multitude of derivatives exhibiting a wide array of therapeutic potentials. Beyond the well-documented applications, research has explored its efficacy in several other key areas of medicinal chemistry. The inherent biological activity of the benzothiazole nucleus, combined with strategic substitutions, has yielded compounds with promising antimalarial, anticonvulsant, anti-inflammatory, analgesic, anthelmintic, antidiabetic, and antioxidant properties.

The benzothiazole core is a recognized pharmacophore in the design of antimalarial agents. iosrjournals.org Early research into the applications of 2-amino-6-methoxybenzothiazole, a direct precursor to the chloro-derivative, identified its potential as a scaffold for developing new antimalarial compounds. acs.org Several derivatives were synthesized from this precursor with the explicit goal of evaluating their activity against malaria parasites. acs.org The structure-activity relationship studies suggest that the substitution pattern on the benzothiazole ring is critical in determining the antimalarial efficacy of the resulting analogs. While broad studies confirm the general potential of benzothiazole derivatives in this therapeutic area, specific investigations into this compound derivatives continue to be an area of interest for identifying novel agents against various strains of the malaria parasite.

The benzothiazole nucleus is a key structural component in various compounds investigated for central nervous system (CNS) activity, including anticonvulsant properties. iosrjournals.orgijnrd.org Research has shown that derivatives of benzothiazole are promising candidates for the development of new antiepileptic drugs. Modifications on this scaffold, particularly those involving the incorporation of other heterocyclic systems like triazoles and thiadiazoles, have led to compounds with significant anticonvulsant effects in preclinical models. nih.gov

For instance, studies on related heterocyclic structures have demonstrated potent activity in the maximal electroshock (MES) test, a primary screening model for anticonvulsants. One of the most promising candidates identified in a series of triazolothiadiazoles was 6-(4-chlorophenyl)- nih.govnih.govslideshare.nettriazolo[3,4-b] iosrjournals.orgnih.govslideshare.netthiadiazole (4h), which showed a favorable median effective dose (ED₅₀) of 23.7 mg/kg. nih.gov This compound's activity against seizures induced by various chemical convulsants suggested its mechanism may involve the GABAergic system. nih.gov Similarly, another study on triazolo-phthalazine derivatives identified a compound with an ED₅₀ value of 9.3 mg/kg in the MES test, indicating high potency. nih.gov The structural features of these active compounds provide valuable insights for the design of new anticonvulsants based on the this compound framework.

Table 1: Anticonvulsant Activity of Related Heterocyclic Compounds

CompoundDescriptionAnticonvulsant TestED₅₀ (mg/kg)Reference
Compound 4h6-(4-chlorophenyl)- nih.govnih.govslideshare.nettriazolo[3,4-b] iosrjournals.orgnih.govslideshare.netthiadiazoleMaximal Electroshock (MES)23.7 nih.gov
Compound 146-substituted- nih.govnih.govslideshare.nettriazolo[3,4-a]phthalazine derivativeMaximal Electroshock (MES)9.3 nih.gov

Derivatives of benzothiazole are widely recognized for their significant anti-inflammatory and analgesic activities. iosrjournals.orgrjeid.com The 6-methoxybenzothiazole (B1296504) scaffold, in particular, has been a focus of synthetic efforts to create novel therapeutic agents for pain and inflammation. iosrjournals.orgslideshare.net

In one study, a series of new benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were synthesized and evaluated. nih.gov Two compounds, 17c and 17i , demonstrated potent inhibition of carrageenan-induced rat paw edema. Compound 17c showed 72%, 76%, and 80% inhibition at 1, 2, and 3 hours, respectively. nih.gov Compound 17i also showed strong activity with 64%, 73%, and 78% inhibition over the same time points. nih.gov In analgesic tests, compounds 17c , 17g , and 17i displayed noteworthy efficacy, with ED₅₀ values comparable to the standard drug celecoxib. nih.govbohrium.com Another study highlighted that the introduction of a hydrazino group to the 2-amino-6-methoxybenzothiazole structure yielded derivatives with a satisfactory ability to suppress hemolysis in in-vitro anti-inflammatory assays. iosrjournals.orgslideshare.net

Table 2: Anti-inflammatory and Analgesic Activity of Selected Benzothiazole Derivatives

CompoundActivityResultTime (hours)Reference
17cAnti-inflammatory (% Inhibition of Edema)72%1 nih.gov
76%2
80%3
17iAnti-inflammatory (% Inhibition of Edema)64%1 nih.gov
73%2
78%3
17cAnalgesic (ED₅₀ µM/kg)89 µM/kg2 nih.govbohrium.com
17iAnalgesic (ED₅₀ µM/kg)69 µM/kg2

The benzothiazole core is a cornerstone of several anthelmintic drugs, and derivatives of 6-methoxybenzothiazole have been specifically investigated for this purpose. nih.govresearchgate.net The strategy often involves blocking the 6-position of the benzothiazole ring to prevent metabolic inactivation, thereby enhancing potency. nih.gov

In a study focused on creating new 6-methoxybenzothiazole-2-carbamates, researchers attached various heterocyclic ring systems to the scaffold. nih.gov The in-vitro evaluation against rumen flukes revealed that several of the synthesized carbamates had significant anthelmintic effects. Notably, compound 24 , methyl 6-[(5-(4-bromophenacylsulfanyl)- iosrjournals.orgnih.govslideshare.net-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate, was found to be equipotent to the reference drug oxyclozanide (B1678079). nih.gov Other compounds from the series, such as 9 , 10 , and 23 , also demonstrated a high order of activity. nih.gov These findings underscore the importance of the 6-methoxybenzothiazole skeleton in developing new treatments for helminthiasis. ijnrd.orgnih.govresearchgate.net

Table 3: Anthelmintic Activity of Selected 6-Methoxybenzothiazole Derivatives

CompoundDescriptionActivityReference
24Methyl 6-[(5-(4-bromophenacylsulfanyl)- iosrjournals.orgnih.govslideshare.net-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamateEquipotent to oxyclozanide at 80 μg/mL nih.gov
96-Methoxybenzothiazole-2-carbamate derivativeHigh anthelmintic effect nih.gov
106-Methoxybenzothiazole-2-carbamate derivativeHigh anthelmintic effect nih.gov
236-Methoxybenzothiazole-2-carbamate derivativeHigh anthelmintic effect nih.gov

The inhibition of enzymes such as Dipeptidyl Peptidase-IV (DPP-4) and Protein Tyrosine Phosphatase 1B (PTP1B) represents a modern approach to managing type 2 diabetes. nih.govnih.gov The benzothiazole scaffold has been incorporated into novel hybrid molecules targeting these enzymes.

Research has shown that thiazolidinone derivatives of benzothiazole can act as dual inhibitors of PTP1B and DPP-4. mdpi.com Furthermore, hybrid compounds combining a benzothiazole ring with 1,3,4-oxadiazole (B1194373) and 4-thiazolidinone moieties have been synthesized and tested for their ability to lower blood glucose levels. nih.gov In streptozotocin-induced diabetic rat models, these compounds showed a significant reduction in blood glucose. nih.gov Other research into thiazole-containing sulfonamide hybrids has identified potent DPP-4 inhibitors, with one compound (8c ) exhibiting an inhibitory concentration (IC₅₀) of 2.32 nM, which is more potent than the standard drug alogliptin. rsc.org Molecular docking studies of this potent inhibitor revealed that it fits efficiently into the active site of the DPP-4 enzyme. rsc.org These studies highlight the potential of designing this compound derivatives as effective antidiabetic agents through the inhibition of key enzymes like DPP-4 and PTP1B.

Table 4: DPP-4 Inhibitory Activity of Related Thiazole (B1198619) Derivatives

CompoundDescriptionTargetIC₅₀Reference
8cSulfonamide-1,3,5-triazine–thiazole hybridDPP-42.32 nM rsc.org
Alogliptin (Standard)DPP-4 InhibitorDPP-4More than 2.32 nM rsc.org

The benzothiazole ring system is a feature of many compounds known to possess antioxidant properties. d-nb.infonih.gov These derivatives can neutralize harmful reactive oxygen species (ROS) and chelate pro-oxidant metal ions, making them valuable for mitigating oxidative stress, which is implicated in numerous diseases. The antioxidant capacity is often evaluated through various in-vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and Ferric Reducing Antioxidant Power (FRAP). nih.gov

Studies on various 2-aryl benzothiazole derivatives have demonstrated significant radical scavenging potential. derpharmachemica.comresearchgate.net In one such study, six compounds (BTA-1, BTA-4, BTA-5, BTA-8, BTA-11, BTA-12 ) showed better antioxidant activity than the standard ascorbic acid in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. derpharmachemica.com The antioxidant effects of benzothiazoles are linked to their ability to donate an electron or hydrogen atom to stabilize free radicals. The activity of antioxidant enzymes like Superoxide (B77818) Dismutase (SOD) and catalase is a key part of the body's defense against ROS, and compounds that can mimic or enhance this activity are of great interest. derpharmachemica.com While direct studies on the SOD or catecholase mimetic activity of this compound derivatives are specific, the general antioxidant potential of the benzothiazole class suggests this is a promising area for future investigation. researchgate.net

Table 5: Antioxidant Activity of Selected 2-Aryl Benzothiazole Derivatives

CompoundAssayResultReference
BTA-1ABTSBetter than Ascorbic Acid derpharmachemica.com
BTA-4ABTSBetter than Ascorbic Acid
BTA-5ABTSBetter than Ascorbic Acid
BTA-8ABTSBetter than Ascorbic Acid
BTA-11ABTSBetter than Ascorbic Acid
BTA-12ABTSBetter than Ascorbic Acid

Table of Mentioned Compounds

Compound Name/IdentifierChemical Name or Description
This compoundThe core compound of focus
2-Amino-6-methoxybenzothiazoleA precursor to the main compound
Compound 4h6-(4-chlorophenyl)- nih.govnih.govslideshare.nettriazolo[3,4-b] iosrjournals.orgnih.govslideshare.netthiadiazole
Compound 14 (Phthalazine derivative)6-substituted- nih.govnih.govslideshare.nettriazolo[3,4-a]phthalazine derivative
Compound 17cBenzothiazole derivative with benzenesulphonamide and carboxamide moieties
Compound 17gBenzothiazole derivative with benzenesulphonamide and carboxamide moieties
Compound 17iBenzothiazole derivative with benzenesulphonamide and carboxamide moieties
Compound 9 (Carbamate)6-Methoxybenzothiazole-2-carbamate derivative
Compound 10 (Carbamate)6-Methoxybenzothiazole-2-carbamate derivative
Compound 23 (Carbamate)6-Methoxybenzothiazole-2-carbamate derivative
Compound 24 (Carbamate)Methyl 6-[(5-(4-bromophenacylsulfanyl)- iosrjournals.orgnih.govslideshare.net-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate
Compound 8c (Sulfonamide)Sulfonamide-1,3,5-triazine–thiazole hybrid
BTA-12-Aryl benzothiazole derivative
BTA-42-Aryl benzothiazole derivative
BTA-52-Aryl benzothiazole derivative
BTA-82-Aryl benzothiazole derivative
BTA-112-Aryl benzothiazole derivative
BTA-122-Aryl benzothiazole derivative
OxyclozanideStandard anthelmintic drug
CelecoxibStandard anti-inflammatory drug
AlogliptinStandard DPP-4 inhibitor drug
Ascorbic AcidStandard antioxidant

Antiviral and Anti-HIV Activities

Derivatives of this compound have demonstrated notable potential as antiviral agents, including activity against the Human Immunodeficiency Virus (HIV). Research in this area has focused on modifying the core benzothiazole structure to enhance potency and explore mechanisms of action.

One area of investigation involves the synthesis of hybrid molecules. For instance, benzothiazolyl-coumarin hybrids have been evaluated for their anti-HIV activity. Within a series of these compounds, a 6-chlorobenzothiazole derivative showed a promising anti-HIV effect, with an EC50 value of less than 7 μg/ml. nih.gov This highlights the potential of combining the benzothiazole scaffold with other pharmacologically active moieties to develop new antiviral agents.

The versatility of the benzothiazole nucleus is further demonstrated by its incorporation into more complex heterocyclic systems. Pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives have been evaluated for their activity against Herpes Simplex Virus 1 (HSV-1), showing a 50–61% reduction in viral plaques. nih.gov Additionally, benzothiazolyl-arylhydrazones have been synthesized, with piperidinyl amidrazones in this class exhibiting significant antiviral activity against HSV-1. nih.gov

In the context of anti-HIV research, the 1,2,3-triazole nucleus has been a common framework in the development of new drugs. nih.gov Derivatives incorporating this moiety have shown the ability to inhibit various HIV-1 enzymes, including reverse transcriptase, integrase, and protease. nih.gov This suggests that hybrid structures incorporating both benzothiazole and triazole motifs could be a promising avenue for the development of novel anti-HIV agents. nih.gov

Furthermore, pyridobenzothiazolone derivatives have emerged as a class of broad-spectrum antivirals. nih.gov The derivative HeE1-17Y, for example, has shown potent activity against a variety of flaviviruses. nih.gov Its mechanism of action is believed to be virucidal, involving direct interaction with and alteration of the viral membrane. nih.gov This compound also demonstrated inhibitory activity against other enveloped viruses like SARS-CoV-2. nih.gov

Table 1: Antiviral and Anti-HIV Activity of Selected Benzothiazole Derivatives

Compound Class Target Virus Activity Reference
6-Chlorobenzothiazolyl-coumarin hybrid HIV-1 EC50 < 7 μg/ml nih.gov
Pyrimido[2,1-b]benzothiazole derivatives HSV-1 50–61% viral plaque reduction nih.gov
Benzothiazolyl-arylhydrazones HSV-1 Significant antiviral activity nih.gov
Pyridobenzothiazolone derivative (HeE1-17Y) Flaviviruses, SARS-CoV-2 Potent virucidal activity nih.gov
1,2,3-Triazole hybrids HIV-1 Inhibition of reverse transcriptase, integrase, and protease nih.gov

Antitubercular Activity

The benzothiazole scaffold is a key component in the development of new antitubercular agents. Derivatives of this compound have been investigated for their ability to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis.

In one study, a series of 2-mercaptobenzothiazole (B37678) derivatives were synthesized and evaluated for their antitubercular potential as inhibitors of Mtb type II NADH dehydrogenase (NDH-2). nih.govnih.gov Among the synthesized compounds, those with a 6-fluoro substituent (MIC = 4–16 μg/ml) demonstrated better anti-TB activity compared to those with 6-chloro (MIC = 16–64 μg/ml) or 6-bromo (MIC = 32–128 μg/ml) groups. nih.gov This suggests that the nature of the halogen at the 6-position influences the antitubercular potency.

Another approach has focused on 2-aminobenzothiazoles. A whole-cell screen against a recombinant Mycobacterium tuberculosis strain identified an amino-benzothiazole scaffold with antitubercular activity. biorxiv.orgbiorxiv.org Further exploration of the structure-activity relationship of this series led to the identification of molecules with improved potency and reduced cytotoxicity. biorxiv.org For instance, adding a chloro substituent at position 4 of the benzothiazole ring increased activity against a specific mutant strain and reduced cytotoxicity. biorxiv.org Some of these compounds demonstrated bactericidal activity against both replicating and non-replicating M. tuberculosis. biorxiv.org

The versatility of the benzothiazole nucleus is also evident in its use as a building block for more complex molecules with antitubercular properties. For example, 2-amino-6-methoxybenzothiazole has been used in the synthesis of novel 4-thiazolidinones, which have been screened for their antimicrobial, antitubercular, and antiviral activities. nih.govnih.gov

Table 2: Antitubercular Activity of Selected Benzothiazole Derivatives

Compound Series Target Key Findings Reference
2-Mercaptobenzothiazoles Mtb NDH-2 6-Fluoro derivative showed better activity than 6-chloro and 6-bromo derivatives. nih.gov
2-Aminobenzothiazoles M. tuberculosis (whole cell) Identified molecules with improved potency and reduced cytotoxicity. Chloro-substitution at position 4 enhanced activity. biorxiv.orgbiorxiv.org
4-Thiazolidinones from 2-amino-6-methoxybenzothiazole M. tuberculosis Investigated as potential antitubercular agents. nih.govnih.gov

Diuretic Efficacy

The potential diuretic efficacy of this compound derivatives is linked to their activity as carbonic anhydrase inhibitors. Carbonic anhydrases (CAs) are a family of enzymes that play a crucial role in various physiological processes, including pH regulation and ion transport. nih.gov Inhibition of specific CA isoforms, particularly in the kidney, can lead to a diuretic effect.

Historically, sulfonamide-based CA inhibitors like acetazolamide (B1664987) have been used as diuretics. nih.gov The structural similarities between these established drugs and novel benzothiazole-based compounds suggest a potential for diuretic activity. Research has focused on synthesizing and evaluating benzothiazole derivatives for their ability to inhibit different CA isoforms.

For example, a series of substituted cyclic guanidine (B92328) incorporated benzothiazole-6-sulphonamides were synthesized and tested for their inhibitory activity against several human CA isoforms. nih.gov While some of these derivatives were inactive, others demonstrated potent and selective inhibition of certain isoforms, such as hCA II and hCA VII. nih.gov This isoform-selective inhibition is a key aspect in the design of new diuretics with potentially fewer side effects.

The development of benzoxaborole derivatives as a new chemotype for carbonic anhydrase inhibition further expands the possibilities. rsc.org These compounds have shown the ability to act as efficient CA inhibitors, providing a new avenue for the design of potential diuretic agents based on a non-sulfonamide scaffold. rsc.org

While direct studies on the diuretic efficacy of this compound derivatives are not extensively detailed in the provided context, their proven activity as carbonic anhydrase inhibitors strongly suggests their potential in this therapeutic area. The design of isoform-selective inhibitors is a promising strategy for developing novel diuretics with improved pharmacological profiles.

Molecular Mechanisms of Biological Action

Deoxyribonucleic Acid (DNA) Interaction Studies (e.g., binding and cleavage)

The interaction with Deoxyribonucleic Acid (DNA) is a significant molecular mechanism through which certain benzothiazole derivatives exert their biological effects. These interactions can range from non-covalent binding to the induction of DNA cleavage, ultimately interfering with cellular processes that rely on DNA integrity.

Research has shown that the benzothiazole ring is a privileged structure present in various compounds that interact with DNA. iosrjournals.org The specific nature of this interaction is often dependent on the substituents attached to the benzothiazole core. For instance, the planarity of the benzothiazole system can facilitate intercalation between DNA base pairs, a common mode of binding for many small molecules.

While direct DNA binding and cleavage studies for this compound itself are not extensively detailed, the broader class of benzothiazole derivatives has been a subject of such investigations. The ability of these compounds to bind to DNA can lead to the inhibition of DNA replication and transcription, which are crucial for cell survival and proliferation. This mechanism is particularly relevant to the anticancer and antimicrobial activities observed for some benzothiazole derivatives.

The development of novel benzothiazole-based compounds often involves assessing their DNA interaction profiles to understand their mechanism of action and to optimize their therapeutic potential. Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, circular dichroism, and gel electrophoresis are commonly employed to study the binding modes and cleavage activities of these compounds with DNA.

Enzyme Inhibition Profiles (e.g., DNA Gyrase, Superoxide Dismutase, Catecholase, Carbonic Anhydrase)

Derivatives of this compound exhibit a wide range of biological activities by inhibiting various enzymes that are crucial for the survival and proliferation of pathogens and for the progression of certain diseases.

DNA Gyrase: Benzothiazole-based compounds have been identified as potent inhibitors of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. nih.govhelsinki.fi These inhibitors typically target the GyrB subunit of the enzyme, competing with ATP for binding to the active site. nih.gov The inhibition of DNA gyrase leads to the disruption of DNA supercoiling and ultimately to bacterial cell death. nih.govnih.gov Structure-activity relationship studies have shown that modifications to the benzothiazole scaffold can significantly impact the inhibitory potency against DNA gyrase. nih.govnih.gov

Superoxide Dismutase and Catecholase: While specific studies on the inhibition of superoxide dismutase and catecholase by this compound derivatives are not detailed in the provided context, the broader class of benzimidazole derivatives, which share structural similarities, have been evaluated for their antioxidant properties, including scavenging of superoxide radicals. nih.gov This suggests a potential for benzothiazole derivatives to also interact with enzymes involved in oxidative stress pathways.

Carbonic Anhydrase: Benzothiazole derivatives have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.govrsc.orgnih.gov These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, and are involved in various physiological processes. nih.gov Inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and as diuretics. nih.gov Benzothiazole-based inhibitors, including sulfonamide derivatives, have shown potent and selective inhibition of certain CA isoforms. nih.gov

Table 3: Enzyme Inhibition Profiles of Benzothiazole Derivatives

Enzyme Role Inhibition by Benzothiazole Derivatives Reference
DNA Gyrase Bacterial DNA replication Potent inhibitors targeting the GyrB subunit nih.govhelsinki.finih.gov
Carbonic Anhydrase CO2 hydration, pH regulation Potent and selective inhibitors of various isoforms nih.govrsc.orgnih.gov

Receptor Binding and Signaling Pathway Modulation (e.g., Gac/Rsm two-component system inhibition)

Beyond direct enzyme inhibition, this compound derivatives can exert their biological effects by modulating cellular signaling pathways, such as the Gac/Rsm two-component system in bacteria.

The Gac/Rsm system is a global regulatory pathway in many Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. nih.govnih.gov This system controls the expression of a wide range of genes involved in virulence, biofilm formation, and antibiotic resistance. nih.gov The GacS sensor kinase, upon receiving an environmental signal, phosphorylates the GacA response regulator. nih.govresearchgate.net Phosphorylated GacA then activates the transcription of small regulatory RNAs (rsm genes), which in turn sequester the translational repressor protein RsmA. nih.govresearchgate.net This relieves the repression of target mRNAs, allowing for the expression of virulence factors. nih.govresearchgate.net

A novel benzothiazole derivative, SN12, has been identified as a potent inhibitor of the Gac/Rsm system. nih.gov This compound was found to significantly inhibit biofilm formation at nanomolar concentrations. nih.gov Mechanistic studies revealed that SN12 targets the Gac/Rsm pathway, thereby disrupting the regulatory network that controls virulence in P. aeruginosa. nih.gov

By inhibiting the Gac/Rsm system, SN12 acts as an antibacterial synergist, enhancing the efficacy of conventional antibiotics. nih.gov For example, SN12 was shown to significantly augment the antibacterial effects of tobramycin, vancomycin, and ciprofloxacin (B1669076) against P. aeruginosa infections in a murine skin wound model. nih.gov This highlights the potential of targeting bacterial signaling pathways with benzothiazole derivatives as a strategy to combat antibiotic resistance.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Chloro 6 Methoxybenzothiazole Derivatives

Influence of Substituents on Biological Activity

The nature and position of substituents on the 2-Chloro-6-methoxybenzothiazole scaffold are critical determinants of its biological efficacy. Key substituents such as halogens, methoxy (B1213986) groups, amino groups, and alkyl chains play a pivotal role in modulating the therapeutic properties of these derivatives, primarily in the context of anticancer and antimicrobial activities. researchgate.netpharmacyjournal.in

Halogen Groups: The presence of a chlorine atom at the C-2 position is a defining feature of the parent compound. Halogen substituents, in general, are known to enhance the biological potential of benzothiazole (B30560) derivatives. For instance, the introduction of chloro and dichloro phenyl groups has been shown to increase the antiproliferative potential of some benzothiazole derivatives. nih.gov In one study, a dichlorophenyl-containing chlorobenzothiazole demonstrated potent anticancer activity against nine different cancer cell lines. nih.gov Specifically, a 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine variant showed significant inhibition of cancer cell proliferation. nih.gov The substitution of a fluorine atom at the 7th position of some benzothiazole derivatives has also been found to enhance cytotoxicity. tandfonline.com

Methoxy Groups: The methoxy group (-OCH3) at the C-6 position is another key feature. The presence of substituents like -OH, -OCH3, and -CH3 at the C-6 position is generally considered to boost a compound's potency. pharmacyjournal.in In the development of anticancer agents, substituted methoxybenzamide benzothiazoles have demonstrated good anti-tumor potential, with IC50 values in the low micromolar range. nih.govtandfonline.com However, the influence can be context-dependent; in one series of hydrazine-based benzothiazoles, replacing a 4-hydroxy moiety with a 4-methoxy group on a connected phenyl ring led to a decrease in activity. tandfonline.com

Amino and Amide Groups: The amino group and its derivatives are crucial for activity. The 2-aminobenzothiazole (B30445) core provides a versatile site for modification and can form key hydrogen bonds with biological targets. nih.gov In a series of benzothiazole-based inhibitors, an amide linkage was found to be important for binding to the target enzyme. acs.org The introduction of amide moieties has been a successful strategy in developing potent antimicrobial agents. nih.gov

Alkyl Chain Length: The length and nature of alkyl chains attached to the benzothiazole nucleus can influence lipophilicity and, consequently, biological activity. While specific studies on the systematic variation of alkyl chain length for this compound are not extensively detailed in the reviewed literature, the principle remains a key aspect of drug design for optimizing membrane permeability and target engagement.

The following table summarizes the observed influence of various substituents on the biological activity of benzothiazole derivatives based on findings from several research studies.

Substituent/Modification Position Observed Effect on Biological Activity Activity Type Reference
Chloro/Dichloro PhenylC-2Increased antiproliferative potentialAnticancer nih.gov
6-ChloroC-6Significant inhibition of cancer cell proliferationAnticancer nih.gov
Methoxy (-OCH3)C-6Boosts compound potencyGeneral pharmacyjournal.in
MethoxybenzamideC-2Good anti-tumor potential (IC50 1.1–8.8 µM)Anticancer nih.govtandfonline.com
FluorineC-7Enhanced cytotoxicityAnticancer tandfonline.com
Amino (-NH2)C-2Serves as a key site for modification and H-bondingGeneral nih.gov
Pyrazole (B372694) MoietyC-2Significantly enhanced antitumor activityAnticancer tandfonline.com
Hydrophobic GroupsGeneralConducive for cytotoxic activityAnticancer pharmacyjournal.in

Stereochemical Considerations in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design, as biological systems like enzymes and receptors are chiral. Consequently, stereoisomers of a drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles.

While extensive research focusing specifically on the stereoisomers of this compound derivatives is not widely published, the importance of chirality in the benzothiazole class has been demonstrated. A notable study involved the synthesis and evaluation of a series of chiral (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl) acetamides. mdpi.com In this work, derivatives were tested for their inhibitory activity against monoamine oxidase (MAO) and butyrylcholinesterase (BuChE), enzymes relevant to neurodegenerative diseases. mdpi.com

The results showed clear stereochemical preferences. For instance, the position of electron-withdrawing substituents on a phenyl ring attached to the chiral center led to different activity profiles against BuChE. The inhibitory potency followed the order: o-Br > m-Cl > m-Br > p-Cl. mdpi.com This demonstrates that not only the presence but also the spatial orientation of a substituent in relation to the chiral core dictates the biological effect. One specific compound from this series, 4g, which possessed a defined stereochemistry, exhibited the highest inhibitory activity against both MAO-B and BuChE. mdpi.com

Furthermore, many patents for complex benzothiazole derivatives explicitly claim specific stereoisomers, underscoring their recognized importance in achieving desired therapeutic effects. google.com This highlights that the spatial arrangement is critical for optimal interaction with the binding sites of target proteins.

Conformational Analysis and its Impact on the Pharmacological Profile

The pharmacological profile of a drug is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis, which studies the different spatial arrangements of a molecule, is crucial for understanding how a drug interacts with its biological target. For benzothiazole derivatives, the conformation determines how well the molecule fits into the binding pocket of a target protein, influencing its activity.

Computational studies using Density Functional Theory (DFT) have been employed to analyze the geometry and electronic properties of benzothiazole derivatives. mdpi.com These studies calculate the optimized geometry and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com It has been observed that the nature of substituents significantly affects this energy gap. For example, in one series, a derivative with a CF3 substituent had the lowest energy gap, indicating it was the most reactive. mdpi.com

Molecular docking studies provide further insight into the active conformation. In one study, benzothiazole derivatives were observed to adopt a Y-shaped conformation to fit into the active site of a target enzyme. researchgate.net The binding of these inhibitors often involves the benzothiazole scaffold forming cation-π stacking interactions with amino acid residues like arginine, while other parts of the molecule form hydrogen bonds and hydrophobic interactions. acs.org The ability of the 2-aminobenzothiazole fragment to act as both a hydrogen bond donor and acceptor is a key feature of its interaction profile, which is dependent on its conformation within the binding site. nih.gov

Modulating Hydrophilicity/Lipophilicity for Optimized Biological Transport

The balance between hydrophilicity (water-loving) and lipophilicity (fat-loving) is a critical structure-property relationship (SPR) that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This balance is often quantified by the partition coefficient (logP) or distribution coefficient (logD). For a drug to be effective, it must traverse various biological membranes to reach its target site.

Quantitative Structure-Activity Relationship (GQSAR) analyses on benzothiazole derivatives have revealed important insights into the role of these properties. One GQSAR study concluded that the presence of hydrophobic (lipophilic) groups on certain parts of the benzothiazole molecule would potentiate anticancer activity. researchgate.netchula.ac.th This suggests that increased lipophilicity can enhance the ability of these compounds to cross cell membranes and accumulate within cancer cells. researchgate.netchula.ac.th Another study found that a sorafenib (B1663141) analogue with the highest calculated logP (CLogP) value was the most lipophilic and also the most potent derivative in its series. nih.govresearchgate.net

However, excessively high lipophilicity can be detrimental, leading to poor aqueous solubility, non-specific binding to proteins, and rapid metabolism. A study on benzothiazole-based DNA gyrase inhibitors highlighted this challenge. The lead compound, despite having potent antibacterial activity, was hampered by high lipophilicity (clogP = 5.8), which resulted in low kinetic and thermodynamic solubility, impeding its further development. acs.org The researchers then attempted to improve these physicochemical properties by replacing a carboxylic acid group with various isosteric groups known to modulate lipophilicity while preserving the necessary interactions for biological activity. acs.org

Role of 2 Chloro 6 Methoxybenzothiazole As a Key Chemical Intermediate in Advanced Organic Synthesis

Precursor for Bioluminescent Compounds (e.g., Firefly Luciferin)

One of the most notable applications of 2-Chloro-6-methoxybenzothiazole is its role as a key precursor in the synthesis of D-luciferin, the substrate for the luciferase enzyme found in fireflies. The bioluminescent reaction of luciferin (B1168401) and luciferase is extensively utilized in modern biological and life science research as a powerful imaging technique.

A common method to achieve this transformation is through a cyanation reaction. While various methods exist, an effective approach involves the use of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate the displacement of the chloro group with a cyanide group. nih.gov For instance, the treatment of a similar compound, 2-chloro-6-nitrobenzothiazole, with sodium cyanide in the presence of DABCO efficiently yields the corresponding 2-cyano derivative. nih.gov This methodology can be adapted for this compound. The resulting 2-cyano-6-methoxybenzothiazole (B49272) can then be further processed, typically involving demethylation to the hydroxy derivative and subsequent condensation with D-cysteine to yield D-luciferin. iosrjournals.orgnih.gov

The following table outlines the key intermediates in the synthesis of D-luciferin starting from this compound:

Intermediate CompoundRole in Synthesis
This compoundStarting material
2-Cyano-6-methoxybenzothiazoleKey cyano-intermediate
2-Cyano-6-hydroxybenzothiazoleImmediate precursor to D-luciferin
D-CysteineReactant for thiazoline (B8809763) ring formation
D-LuciferinFinal bioluminescent compound

Building Block for Complex Heterocyclic Architectures

This compound is a valuable scaffold for the construction of more complex heterocyclic systems. While the chloro group at the 2-position can be directly displaced by various nucleophiles, a common strategy involves its conversion to the more versatile 2-amino-6-methoxybenzothiazole (B104352). This transformation significantly broadens the scope of accessible heterocyclic structures.

The 2-amino derivative can be readily prepared from this compound and subsequently used in a variety of condensation and cyclization reactions to build fused and substituted heterocyclic rings. iosrjournals.orgnveo.org For example, 2-amino-6-methoxybenzothiazole can be reacted with various reagents to form pyrazoline, pyridine (B92270), and pyrimidine (B1678525) derivatives, which are important classes of heterocyclic compounds with diverse applications. nveo.org

One documented approach involves a multi-step synthesis starting from 2-amino-6-methoxybenzothiazole to create pyrazoline derivatives. This includes the reaction with 2,4-dimethoxy acetophenone (B1666503) to form an azo compound, followed by reaction with vanillin (B372448) to produce a chalcone (B49325), which is then cyclized with hydrazine (B178648) to yield the pyrazoline ring. nveo.org Similarly, pyridine derivatives can be synthesized from the chalcone intermediate by reacting it with malononitrile. nveo.org

The synthesis of these complex heterocycles often involves the following generalized steps:

Activation: Conversion of this compound to a more reactive intermediate, such as 2-amino-6-methoxybenzothiazole.

Condensation: Reaction of the activated intermediate with a suitable partner to form an open-chain precursor.

Cyclization: Intramolecular reaction to form the new heterocyclic ring.

The versatility of the benzothiazole (B30560) core allows for the creation of a library of diverse heterocyclic compounds with potential applications in materials science and medicinal chemistry. nih.gov

Intermediate in the Synthesis of Pharmaceutical Compounds

The benzothiazole nucleus is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. iosrjournals.org Derivatives of benzothiazole have been shown to exhibit a variety of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. iosrjournals.orgresearchgate.net this compound, as a key starting material for various substituted benzothiazoles, plays a significant role in the synthesis of potential pharmaceutical agents.

A common pathway to biologically active molecules from this compound proceeds through its 2-amino derivative. For instance, derivatives of 2-amino-6-methoxybenzothiazole have been synthesized and evaluated for their anti-inflammatory activity. iosrjournals.org These syntheses often involve the reaction of 2-amino-6-methoxybenzothiazole with reagents like ethyl chloroacetate (B1199739), followed by treatment with hydrazine hydrate (B1144303) to form hydrazino benzothiazole derivatives. iosrjournals.org

Furthermore, the 2-amino-6-methoxybenzothiazole scaffold can be used to prepare a variety of Schiff bases and other heterocyclic systems that have been investigated for their antibacterial properties. ekb.eg For example, condensation reactions with various aldehydes can yield hydrazones, which can be further modified to create compounds with potential therapeutic value. ekb.eg

The following table lists some classes of pharmaceutically relevant compounds that can be synthesized using this compound as a starting intermediate, typically via its 2-amino derivative:

Class of CompoundPotential Biological Activity
Hydrazino benzothiazolesAnti-inflammatory iosrjournals.org
Pyrazoline derivativesAntitumor, Antimalarial nih.gov
Schiff basesAntibacterial ekb.eg
Pyrimidine derivativesVarious therapeutic applications nveo.org

The ability to readily introduce diverse functionalities onto the benzothiazole core, starting from this compound, makes it a valuable intermediate in the discovery and development of new drug candidates. nih.gov

Future Directions and Research Perspectives in 2 Chloro 6 Methoxybenzothiazole Research

Development of Novel Synthetic Methodologies for Enhanced Green Chemistry Principles

The synthesis of benzothiazole (B30560) derivatives has traditionally involved methods that are effective but may not align with modern standards of environmental sustainability. Future research is increasingly focused on developing synthetic routes that adhere to the principles of green chemistry, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. nih.govnih.gov

Current green approaches in benzothiazole synthesis often involve the condensation of 2-aminobenzenethiols with various electrophiles or the cyclization of thioamides. nih.gov For instance, the development of one-pot synthesis procedures and the use of water as a solvent or catalyst-free conditions are gaining traction. nih.gov While many established methods focus on 2-amino or 2-mercapto-substituted benzothiazoles, these principles are being adapted for halo-substituted variants. nih.gov A known synthetic route involves the Sandmeyer reaction, which can convert 2-amino-6-methoxybenzothiazole (B104352) into 2-bromo-6-methoxybenzothiazole (B1280375) using reagents like isoamyl nitrite (B80452) and copper(II) bromide. sigmaaldrich.com

Future methodologies for synthesizing 2-chloro-6-methoxybenzothiazole and its derivatives are expected to focus on:

Catalytic Systems: Employing novel, highly efficient, and recyclable catalysts to drive reactions, minimizing the need for stoichiometric reagents that generate significant waste.

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reaction times and reduce energy consumption compared to conventional heating. iosrjournals.org

Atom Economy: Designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product, such as direct C-H functionalization, which avoids pre-functionalization steps. nih.gov

These advancements aim to make the production of this compound and its downstream products more cost-effective and environmentally benign. nih.gov

Exploration of New Biological Targets and Therapeutic Applications

The benzothiazole nucleus is a "privileged scaffold" in medicinal chemistry, known for its presence in compounds with a wide array of biological activities. iosrjournals.orgnih.gov Derivatives of the core benzothiazole structure have been investigated for numerous therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic agents. nih.govnih.gov

The exploration of new biological targets for derivatives of this compound is a key area of future research. The reactive chlorine atom at the 2-position makes it an ideal precursor for introducing various functional groups, thereby creating libraries of novel compounds for biological screening.

Table 1: Investigated Biological Activities of Benzothiazole Derivatives

Biological Activity Target/Mechanism of Action Reference
Anticancer Inhibition of carbonic anhydrase, activity against various cancer cell lines (MCF-7, HeLa) nih.gov
Anti-inflammatory Inhibition of inflammatory pathways, suppression of hemolysis nih.goviosrjournals.org
Antimicrobial Activity against bacteria and fungi, including Candida albicans nih.gov
Antiviral Broad-spectrum antiviral potential nih.gov
Anticonvulsant Modulation of central nervous system targets nih.gov

Future research will likely focus on designing derivatives that can selectively target proteins implicated in diseases that are currently difficult to treat. This includes targeting specific isoforms of enzymes like carbonic anhydrase, which are overexpressed in certain tumors, or exploring kinases and other signaling proteins involved in cancer and inflammatory diseases. nih.gov The anti-inflammatory potential, as demonstrated by derivatives of the related 2-amino-6-methoxybenzothiazole, suggests that further modification could yield potent and selective anti-inflammatory drugs. iosrjournals.org

Advanced Computational Modeling for Rational Drug Design and Optimization

Computational methods are indispensable tools in modern drug discovery, enabling a more targeted and efficient search for new therapeutic agents. nih.gov For derivatives of this compound, advanced computational modeling can guide the design of molecules with enhanced potency, selectivity, and pharmacokinetic profiles.

Structure-based computer-aided drug design (CADD) relies on the three-dimensional structure of a biological target to design or screen for molecules that can bind to it effectively. nih.gov If the structure of a target protein is known, molecular docking simulations can be used to predict the binding mode and affinity of novel benzothiazole derivatives. This helps in prioritizing which compounds to synthesize and test, saving time and resources. nih.gov

When a target's structure is unknown, ligand-based methods can be used. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling correlate variations in the chemical structure of compounds with changes in their biological activity. nih.gov This can help identify the key chemical features required for a desired effect.

Future computational work on this compound derivatives will likely involve:

Homology Modeling: Building 3D models of target proteins for which no experimental structure exists. nih.gov

Pharmacophore Mapping: Identifying the essential 3D arrangement of functional groups necessary for biological activity, which can then be used to search for or design new molecules. nih.gov

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to identify candidates with better drug-like properties early in the discovery process.

These computational approaches facilitate a cycle of design, synthesis, and testing that can accelerate the journey from a starting scaffold to a viable drug candidate. nih.gov

Integration of this compound into Nanomaterials and Delivery Systems

The therapeutic efficacy of a drug is often limited by its solubility, stability, and ability to reach its target site in the body. Integrating active pharmaceutical ingredients into nanomaterials and advanced drug delivery systems can overcome many of these challenges. nih.gov Derivatives of this compound with promising biological activity could see their therapeutic potential significantly enhanced through this approach.

Nanocarriers, such as metallic nanoparticles (e.g., gold, silver), liposomes, or polymeric micelles, can encapsulate drug molecules. nih.gov This encapsulation can:

Increase the stability and circulatory half-life of the drug.

Improve the solubility of poorly water-soluble compounds.

Enable targeted delivery to specific tissues, like tumors, through passive mechanisms (the enhanced permeability and retention effect) or active targeting by attaching ligands to the nanoparticle surface. nih.gov

Future research could explore conjugating potent benzothiazole derivatives, synthesized from this compound, to nanocarriers. For example, a potent anticancer derivative could be loaded into metallic nanoparticles, which can be delivered intravenously. nih.gov This approach could reduce systemic side effects by ensuring the drug is preferentially released at the tumor site, thereby improving the therapeutic window. nih.gov The development of such systems is a highly interdisciplinary effort, combining medicinal chemistry with materials science and nanotechnology.

Clinical Translation Potential of Promising Derivatives

The ultimate goal of medicinal chemistry research is the translation of promising compounds from the laboratory to clinical use. While this compound itself is an intermediate, its derivatives hold significant therapeutic promise that warrants exploration for clinical translation. calpaclab.com The broad spectrum of biological activities reported for the benzothiazole class, particularly in oncology, provides a strong foundation for this endeavor. nih.gov

The path to clinical translation for a derivative synthesized from this compound would involve several critical stages:

Lead Optimization: Fine-tuning the structure of the most promising hit compounds to improve efficacy, selectivity, and ADMET properties. This is an iterative process guided by biological testing and computational modeling.

Preclinical Studies: Rigorous evaluation of the optimized lead candidate in cellular and animal models of disease to establish proof-of-concept and assess its safety profile.

Investigational New Drug (IND) Application: Submission of comprehensive preclinical data to regulatory authorities to gain approval for human clinical trials.

Clinical Trials (Phases I, II, and III): Evaluating the safety, dosage, efficacy, and side effects of the new drug candidate in human subjects.

Given the potent anticancer activity observed in many benzothiazole derivatives, this therapeutic area is a likely first target for clinical translation. nih.gov For example, a derivative showing high potency against a specific cancer cell line and a favorable safety profile in animals could be a strong candidate for entering Phase I clinical trials. The journey is long and challenging, but the versatility of the benzothiazole scaffold suggests that derivatives originating from this compound have a tangible potential to become future medicines.

Q & A

Q. How do crystallographic studies inform the design of benzothiazole-based pharmacophores?

  • Structural Insights : Single-crystal X-ray diffraction (SC-XRD) reveals bond angles and packing interactions critical for ligand-receptor docking. For example, planarity of the benzothiazole ring and dihedral angles with substituents influence binding to enzyme active sites (e.g., MAO-B inhibitors) .

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Reactant of Route 1
2-Chloro-6-methoxybenzothiazole
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-methoxybenzothiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.